molecular formula C11H16N2O2 B13586421 1-(1-methyl-1H-pyrazol-3-yl)cyclohexane-1-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13586421
M. Wt: 208.26 g/mol
InChI Key: JMKAQIXPOVDYNJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)cyclohexane-1-carboxylic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring attached to a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole with cyclohexanone in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture in a suitable solvent like ethanol or acetic acid for several hours to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of phase-transfer catalysts and controlled temperature conditions can significantly enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

  • **Substitution

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-13-8-5-9(12-13)11(10(14)15)6-3-2-4-7-11/h5,8H,2-4,6-7H2,1H3,(H,14,15)

InChI Key

JMKAQIXPOVDYNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2(CCCCC2)C(=O)O

Origin of Product

United States

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